molecular formula C16H16ClN3O2S B11376805 5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11376805
M. Wt: 349.8 g/mol
InChI Key: XOMKFPGOJZNJFE-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the ethoxyphenyl group is introduced.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This can be done through a thiol-ene reaction, where the prop-2-en-1-yl group is added to a thiol precursor.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide may offer unique interactions with biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Pyrimidine derivatives have been investigated for their roles in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.

Uniqueness

The uniqueness of 5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which may confer distinct chemical and biological properties. The combination of the ethoxyphenyl and prop-2-en-1-ylsulfanyl groups could result in unique interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

5-chloro-N-(4-ethoxyphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h3,5-8,10H,1,4,9H2,2H3,(H,19,21)

InChI Key

XOMKFPGOJZNJFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

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